3-(2-Iodoethoxy)prop-1-ene
Overview
Description
3-(2-Iodoethoxy)prop-1-ene is an organic compound with the molecular formula C5H9IO It is characterized by the presence of an iodine atom attached to an ethoxy group, which is further connected to a propene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Iodoethoxy)prop-1-ene typically involves the reaction of 3-chloroprop-1-ene with sodium iodide in the presence of a suitable solvent such as acetone. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atom is replaced by an iodine atom.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine species.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Addition Reactions: The double bond in the propene chain can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide in acetone, potassium hydroxide in ethanol.
Addition Reactions: Bromine in carbon tetrachloride, hydrogen chloride in ether.
Oxidation Reactions: Potassium permanganate in aqueous solution, osmium tetroxide in pyridine.
Major Products Formed:
Substitution: 3-(2-Hydroxyethoxy)prop-1-ene, 3-(2-Cyanoethoxy)prop-1-ene.
Addition: 3-(2-Iodoethoxy)propane, 3-(2-Iodoethoxy)-1,2-dibromopropane.
Oxidation: 3-(2-Iodoethoxy)propane-1,2-diol.
Scientific Research Applications
3-(2-Iodoethoxy)prop-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the modification of biomolecules for imaging and diagnostic purposes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Iodoethoxy)prop-1-ene primarily involves its reactivity towards nucleophiles and electrophiles. The iodine atom serves as a good leaving group, facilitating nucleophilic substitution reactions. The double bond in the propene chain allows for addition reactions, making the compound versatile in chemical transformations.
Molecular Targets and Pathways:
Nucleophilic Substitution: The iodine atom is replaced by nucleophiles, forming new carbon-nucleophile bonds.
Addition Reactions: Electrophiles add across the double bond, resulting in the formation of new carbon-electrophile bonds.
Comparison with Similar Compounds
3-(2-Bromoethoxy)prop-1-ene: Similar structure but with a bromine atom instead of iodine. It is less reactive due to the lower leaving group ability of bromine compared to iodine.
3-(2-Chloroethoxy)prop-1-ene: Contains a chlorine atom instead of iodine. It is even less reactive than the bromo analog due to the poor leaving group ability of chlorine.
3-(2-Fluoroethoxy)prop-1-ene: Contains a fluorine atom. It is the least reactive among the halogen analogs due to the very poor leaving group ability of fluorine.
Uniqueness: 3-(2-Iodoethoxy)prop-1-ene is unique due to the high reactivity of the iodine atom, making it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions, including nucleophilic substitution and addition reactions, sets it apart from its halogen analogs.
Properties
IUPAC Name |
3-(2-iodoethoxy)prop-1-ene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9IO/c1-2-4-7-5-3-6/h2H,1,3-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOIQFBJWVVXFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9IO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446451 | |
Record name | 1-Propene, 3-(2-iodoethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65805-36-9 | |
Record name | 1-Propene, 3-(2-iodoethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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